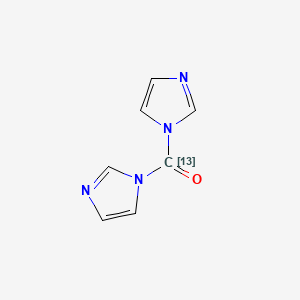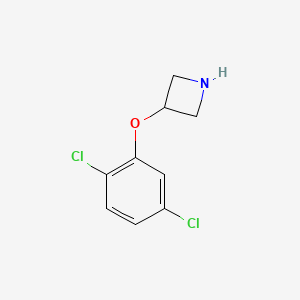
3-(2,5-Dichlorophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9Cl2NO . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves [2+2] cycloaddition reactions . The synthesis of azetidines has been a subject of interest due to their presence in various biologically active compounds .Molecular Structure Analysis
The molecular structure of 3-(2,5-Dichlorophenoxy)azetidine consists of a four-membered azetidine ring with a 2,5-dichlorophenoxy substituent . The molecular weight of this compound is 218.08 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered azetidine ring . They have been used in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .Scientific Research Applications
Gene Expression Regulation
One significant area of research related to compounds structurally similar to 3-(2,5-Dichlorophenoxy)azetidine involves the effects on gene expression. For instance, studies on 5-Aza-2′-deoxycytidine (AzaD) have shown that it can activate methylated and silenced genes through promoter demethylation. This process affects gene expression in several ways, some of which are independent of DNA demethylation. The regulation by AzaD is highly context-dependent, varying for the same gene under different conditions due to the mechanisms involved—DNA methylation, repressive histone modifications, or both. These diverse effects on gene expression underline the complex interaction between such compounds and biological systems, potentially offering insights into how 3-(2,5-Dichlorophenoxy)azetidine might interact with gene regulation mechanisms (R. S. Seelan et al., 2018).
Environmental Impact and Degradation
Research on chlorophenoxyacetic acid derivatives, which are structurally related to 3-(2,5-Dichlorophenoxy)azetidine, has focused on their environmental impact, particularly in agricultural settings. These studies have explored the toxicity, degradation, and ecological effects of such compounds. For example, the environmental fate of 2,4-dichlorophenoxyacetic acid (2,4-D), its mechanisms of action, and its biodegradation by microorganisms highlight the environmental and toxicological implications of chlorophenoxy herbicides. This line of research is crucial for understanding how similar compounds might behave in natural ecosystems and their potential risks or benefits (Karen Magnoli et al., 2020).
Antimicrobial and Toxicological Properties
Another important research direction is the investigation of the antimicrobial properties and toxicological profile of chlorophenols and their derivatives. These compounds, sharing functional groups with 3-(2,5-Dichlorophenoxy)azetidine, have been studied for their antimicrobial efficacy as well as their toxicity to humans and environmental organisms. Understanding the balance between beneficial antimicrobial effects and potential toxicological risks is crucial for evaluating the safety and applicability of these compounds in various domains, including medical and agricultural applications (G. Bedoux et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dichlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSYZVWBGMCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorophenoxy)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

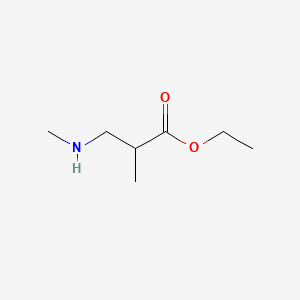


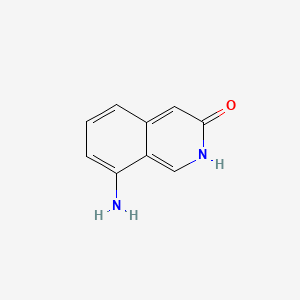
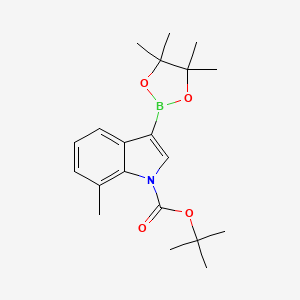
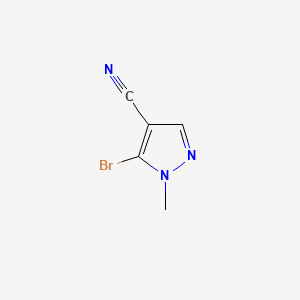
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)
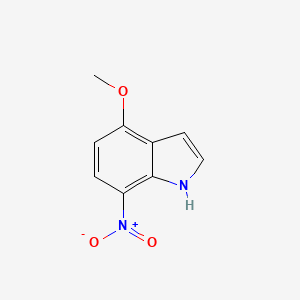
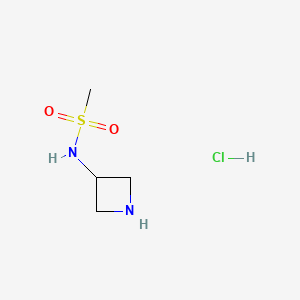
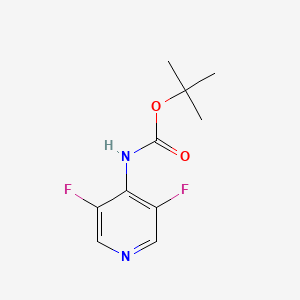

![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
